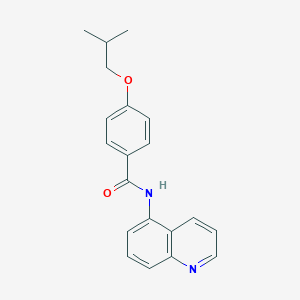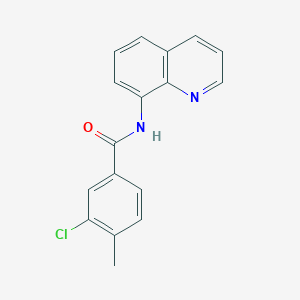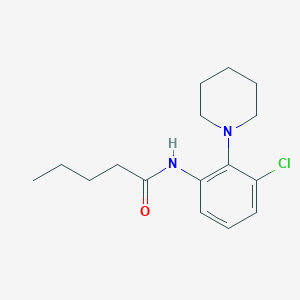![molecular formula C23H17ClN2O5 B244457 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). It has been extensively studied for its potential use as a therapeutic agent in the treatment of various autoimmune diseases and cancers.
作用機序
TAK-659 selectively targets the 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide enzyme, which plays a critical role in B-cell receptor signaling. By inhibiting 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, TAK-659 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of cancer cell growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations in lymphoid tissues. TAK-659 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
実験室実験の利点と制限
The advantages of using TAK-659 in lab experiments include its high selectivity for 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, its favorable pharmacokinetic profile, and its low potential for drug-drug interactions. However, its limitations include the need for further optimization to improve its potency and selectivity, as well as the potential for off-target effects.
将来の方向性
There are several potential future directions for the development of TAK-659 as a therapeutic agent. One direction is the optimization of its potency and selectivity through structure-activity relationship studies. Another direction is the investigation of its potential use in combination therapy with other targeted agents. Additionally, the use of TAK-659 in combination with immunotherapy may enhance its efficacy in the treatment of cancer and autoimmune diseases. Finally, the development of biomarkers to predict response to TAK-659 may help to identify patients who are most likely to benefit from treatment.
合成法
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 3-chloroaniline with 2-furoic acid to form 5-(3-chlorophenyl)-2-furoic acid. This intermediate is then reacted with 5-amino-2-methoxybenzoic acid to form 5-(3-chlorophenyl)-N-(5-(2-methoxyphenyl)-2-furoyl) anthranilic acid. Finally, this compound is treated with thionyl chloride and furfurylamine to yield TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
特性
分子式 |
C23H17ClN2O5 |
|---|---|
分子量 |
436.8 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O5/c1-29-19-8-7-16(25-22(27)20-6-3-11-30-20)13-17(19)26-23(28)21-10-9-18(31-21)14-4-2-5-15(24)12-14/h2-13H,1H3,(H,25,27)(H,26,28) |
InChIキー |
RKLRUYCENAFQRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)






![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)